molecular formula C25H25N3O5 B11174701 1-(furan-2-ylcarbonyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11174701
M. Wt: 447.5 g/mol
InChI Key: RLZBPDFDEXCFBH-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a furan ring, a methoxyphenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with the appropriate amine to form the desired product. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(FURAN-2-CARBONYL)-N-[4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-(FURAN-2-CARBONYL)-N-[4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(FURAN-2-CARBONYL)-N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H25N3O5/c1-32-19-10-8-18(9-11-19)26-24(30)20-5-2-3-6-21(20)27-23(29)17-12-14-28(15-13-17)25(31)22-7-4-16-33-22/h2-11,16-17H,12-15H2,1H3,(H,26,30)(H,27,29)

InChI Key

RLZBPDFDEXCFBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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